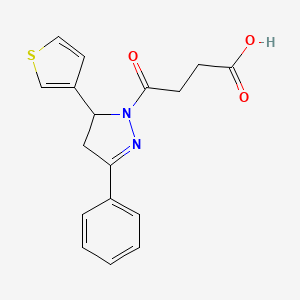

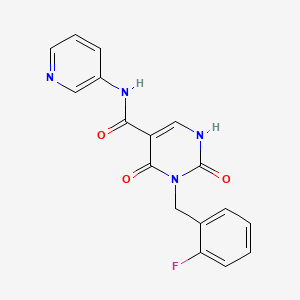

![molecular formula C18H14N4O3S3 B2751959 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865180-45-6](/img/structure/B2751959.png)

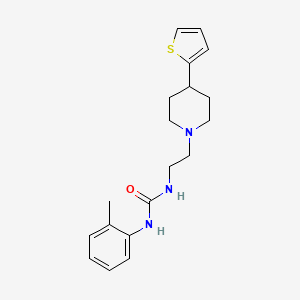

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties . They are also known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学的研究の応用

1. Chemical Reactivity and Synthesis

Research has explored the chemical reactivity of related compounds, particularly focusing on the intramolecular participation of sulfide linkages. For example, β-Arylthio- and β-allylthioalkylcarbenes, similar to the structure of the compound , have been generated and studied for their ability to form novel cyclic ylides and undergo rearrangements to produce various cyclic compounds (Ojima & Kondo, 1973).

2. Antibacterial Properties

Derivatives of benzo[d]thiazole, similar to the mentioned compound, have been synthesized and evaluated for their antibacterial properties. For instance, a study on novel analogs of pyrazole-5-ones derived from 2-aminobenzothiazole demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus (Palkar et al., 2017).

3. Antibiotic Synthesis

The synthesis of thiopeptide antibiotics, which involve sulfur-containing highly modified cyclic peptides, has been explored. These studies include the total synthesis of amythiamicin D, a thiopeptide natural product, using a hetero-Diels-Alder route to form the antibiotic's core structure, which is relevant to the sulfonamide and thiazole features of the compound (Hughes et al., 2005).

4. Co-Crystal Formation

Studies have also focused on the formation of co-crystals involving sulfamethazine, a compound structurally related to sulfonamides and thiazoles. These co-crystals have been synthesized and characterized, revealing insights into tautomerism and hydrogen bond competition, which are relevant for understanding the molecular interactions of similar compounds (Ghosh, Bag, & Reddy, 2011).

5. Antimalarial Activity

There has been research into the reactivity and potential antimalarial activity of sulfonamide derivatives, similar in structure to the compound . These studies include the synthesis and evaluation of N-(phenylsulfonyl)acetamide derivatives, demonstrating their efficacy against malaria and suggesting potential applications against COVID-19 (Fahim & Ismael, 2021).

6. Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives, structurally similar to the compound , has revealed promising antiproliferative activities against cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Mert et al., 2014).

特性

IUPAC Name |

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S3/c1-2-7-22-14-6-4-12(28(19,24)25)9-16(14)27-18(22)21-17(23)11-3-5-13-15(8-11)26-10-20-13/h2-6,8-10H,1,7H2,(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDGRKPQXMIXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)

![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)